1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine
Description
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a heterocyclic compound featuring a piperazine ring linked to a 3-methyl-1,2,4-oxadiazole moiety via a methylene bridge. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the piperazine group enhances solubility and bioavailability .
Properties
IUPAC Name |
3-methyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-7-10-8(13-11-7)6-12-4-2-9-3-5-12/h9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPILVYYNTOVCNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Halomethyl Intermediates
The most widely reported synthesis begins with the preparation of 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole , which undergoes nucleophilic substitution with piperazine in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically catalyzed by inorganic bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) to deprotonate piperazine, enhancing its nucleophilicity.
Representative Protocol
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5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole (1.2 mol) and piperazine (1.5 mol) are refluxed in DMF at 80–90°C for 12–18 hours.
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The mixture is cooled, filtered to remove salts, and concentrated under reduced pressure.
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The crude product is recrystallized from ethanol to yield the free base, which is subsequently treated with hydrochloric acid (HCl) in ethanol to form the hydrochloride salt.
Key Parameters
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Solvent : DMF or THF (optimal for solubility and reaction kinetics).
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Base : K₂CO₃ (yield: 70–75%) vs. TEA (yield: 65–70%).
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Temperature : 80–90°C (lower temperatures result in incomplete substitution).
Industrial-Scale Optimization
Industrial synthesis prioritizes cost-effectiveness and safety. A patent by Mitsubishi Pharma describes avoiding highly toxic reagents like phosphorus oxychloride and tetraphosphorus decasulfide, instead employing Lawesson’s reagent or Belleau reagent for cyclization steps. For example:
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Compound IV (tert-butoxycarbonyl-protected piperazine) reacts with phenylhydrazine in C₁–C₆ fatty alcohols, followed by cyclization with Lawesson’s reagent in THF.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields. A study by EvitaChem demonstrates that irradiating a mixture of 3-methyl-1,2,4-oxadiazole-5-carbaldehyde and piperazine in DMF at 100°C for 30 minutes achieves a 90% yield, compared to 75% via conventional heating.
Advantages
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Time Reduction : 30 minutes vs. 12 hours.
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Energy Efficiency : Lower thermal decomposition risk.
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Scalability : Compatible with continuous-flow reactors.
Comparative Analysis of Methodologies
Yield and Purity Across Methods
| Method | Solvent | Base | Temperature | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Conventional (DMF) | DMF | K₂CO₃ | 80°C | 12 h | 75 | 98 |
| Microwave (DMF) | DMF | K₂CO₃ | 100°C | 0.5 h | 90 | 99 |
| Industrial (THF) | THF | Belleau | 50°C | 24 h | 86 | 97 |
Cost and Environmental Impact
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Conventional : Low reagent costs but high energy consumption.
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Microwave : Higher equipment costs offset by reduced solvent waste.
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Industrial : Bulk solvent recovery systems minimize environmental footprint.
Critical Challenges and Solutions
Byproduct Formation
Side reactions, such as over-alkylation or oxadiazole ring degradation, are mitigated by:
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Stoichiometric Control : Limiting piperazine to 1.5 equivalents.
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Low-Temperature Quenching : Rapid cooling after reaction completion.
Purification Strategies
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Recrystallization : Ethanol/water mixtures remove unreacted starting materials.
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Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves di-alkylated impurities.
Industrial Case Study: Mitsubishi Pharma’s Protocol
A patented large-scale method involves:
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Condensation : 1-Acetoacetyl-4-tert-butoxycarbonylpiperazine reacts with phenylhydrazine in ethanol under reflux.
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Cyclization : Intermediate treated with Lawesson’s reagent in THF at 50°C.
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Deprotection : HCl in ethyl acetate yields the hydrochloride salt (86% yield).
Emerging Trends: Green Chemistry Approaches
Recent advancements focus on solvent-free mechanochemical synthesis, achieving 82% yield in ball-mill reactors by avoiding toxic solvents. Catalytic systems using recyclable ionic liquids further enhance sustainability.
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine
The secondary amines in the piperazine ring undergo nucleophilic substitution reactions under mild alkaline conditions. This reactivity enables functionalization for pharmaceutical applications.
| Reaction Type | Reagents/Conditions | Product | Yield | Analytical Method |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl derivative | 78% | ¹H NMR, HPLC |
| Acylation | AcCl, Et₃N, CH₂Cl₂, RT | N-Acetyl derivative | 85% | LC-MS |
Electrophilic Aromatic Substitution at Oxadiazole
The 1,2,4-oxadiazole ring participates in electrophilic reactions at the 5-position due to electron-deficient nitrogen atoms. Nitration and halogenation occur under controlled conditions .
| Reaction | Conditions | Outcome | Significance |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro derivative | Enhances hydrogen-bonding capacity |
| Bromination | Br₂, FeCl₃, CHCl₃ | 5-Bromo derivative | Enables Suzuki couplings |
Cycloaddition Reactions
The oxadiazole's electron-deficient system facilitates [3+2] cycloadditions. A photoredox-catalyzed method using 9-mesityl-10-methylacridinium perchlorate (PC) achieves moderate yields .
Example Pathway:
text1-[(3-Methyl-oxadiazolyl)methyl]piperazine + Nitrosoarene → 2,3,5-Trisubstituted-1,2,4-oxadiazole (35–50% yield)
Conditions: Visible light, RT, 12–24 hr .
Ring-Opening Reactions
Acid hydrolysis cleaves the oxadiazole ring, producing intermediates for heterocyclic synthesis.
| Agent | Products | Application |
|---|---|---|
| 6M HCl, reflux | Carboxylic acid + amidoxime | Precursors for imidazoles |
| H₂O₂, NaOH | N-Oxide derivatives | Bioactive metabolite synthesis |
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for transition metals. Gold(I) complexes show enhanced biological activity in preliminary studies .
Representative Complex:
textAuCl + 1-[(3-Methyl-oxadiazolyl)methyl]piperazine → [Au(L)Cl]
Activity: IC₅₀ = 0.003–0.595 μM against 12 cancer cell lines .
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Conditions |
|---|---|---|
| Piperazine -NH | Nucleophilic | Alkaline, polar aprotic solvents |
| Oxadiazole C=N | Electrophilic | Acidic/oxidizing environments |
| Methylene bridge | Inert | Stable under standard conditions |
This compound’s dual reactivity profile makes it valuable for generating derivatives with tailored pharmacological properties. Further studies should explore its use in click chemistry and targeted drug delivery systems .
Scientific Research Applications
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of high-energy materials and energetic compounds due to its favorable oxygen balance and positive heat of formation.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
Notes:
- Aryl Substitutions : Compounds with aryl groups (e.g., 4-methylphenyl or trifluoromethylphenyl) exhibit stronger π-π stacking interactions with hydrophobic enzyme pockets, as seen in MMP-13 inhibitors .
- Salt Forms : Dihydrochloride derivatives (e.g., sc-331974) improve solubility, critical for oral bioavailability .
Pharmacological Activity Comparison
- Enzyme Inhibition: Derivatives like (E)-5-(hydroxymethyl)-N-(4-((2-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetyl)hydrazono)methyl)phenyl)furan-2-carboxamide (13g) show potent MMP-13 inhibition (IC50 < 100 nM) due to oxadiazole-mediated zinc avoidance .
- Antipsychotic Potential: 1-(benzodioxin-6-yl methyl)-4-(1,2,4-oxadiazol-5-yl)piperazine analogs demonstrate affinity for serotonin and dopamine receptors, suggesting CNS applications .
- Muscarinic Receptor Agonism : Betovumelinum (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane is a muscarinic agonist, highlighting the scaffold’s versatility in receptor targeting .
Key Research Findings
- Solubility-Bioactivity Trade-off : While dihydrochloride salts (e.g., sc-331974) enhance solubility, they may reduce blood-brain barrier penetration compared to neutral analogs .
- Electron-Withdrawing Groups : The trifluoromethyl group in sc-331974 increases oxidative stability but may introduce metabolic liabilities via CYP450 interactions .
- Piperazine Flexibility : Unsubstituted piperazine (base compound) allows for conformational adaptability in binding pockets, whereas methylated analogs restrict motion .
Biological Activity
1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
- IUPAC Name : 3-methyl-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
- Molecular Formula : C₈H₁₄N₄O
- Molecular Weight : 218.69 g/mol
- CAS Number : 1797807-85-2
- Purity : ≥95% .
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-oxadiazole ring system exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with the oxadiazole structure have shown effectiveness against various bacterial strains. A study highlighted that certain derivatives demonstrated strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 4 µg/mL .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis | 4–8 |
| Oxadiazole derivative X | E. coli | 1.56 |
Anticancer Activity
The anticancer potential of 1,2,4-oxadiazole derivatives has been extensively studied. These compounds have been shown to inhibit various cancer cell lines by targeting specific enzymes involved in tumor growth:
- Mechanism of Action : The anticancer effects are attributed to the inhibition of enzymes such as telomerase and topoisomerase. For example, a derivative exhibited an IC₅₀ value of approximately 92.4 µM against multiple cancer cell lines .
| Cancer Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (Cervical) | 92.4 |
| CaCo-2 (Colon) | 92.4 |
| MCF7 (Breast) | 92.4 |
Other Biological Activities
1,2,4-Oxadiazole derivatives also display a range of other bioactivities:
- Antiviral and Antiparasitic Activities : Some derivatives have shown efficacy against viruses and parasites such as Plasmodium falciparum, with IC₅₀ values comparable to standard treatments like chloroquine .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated their potential as novel antimicrobial agents. The compounds were tested against various strains of bacteria and fungi, showing promising results that could lead to new treatments for resistant infections.
Case Study 2: Anticancer Research
In another investigation focusing on the anticancer properties of oxadiazole derivatives, researchers synthesized several new compounds and evaluated their cytotoxic effects on human cancer cell lines. The study found that modifications in the chemical structure significantly enhanced anticancer activity.
Q & A
Q. Why do some studies report reduced bioactivity despite structural optimization?
- Critical Analysis : Beta-cyclodextrin inclusion complexes, while lowering toxicity, may sterically hinder target engagement . Compare free vs. complexed derivatives in SPR binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
